tert-Butyl geranyl carbonate
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Overview
Description
tert-Butyl geranyl carbonate: is an organic compound that features a tert-butyl group and a geranyl moiety linked by a carbonate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl geranyl carbonate typically involves the reaction of geraniol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl geranyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield geraniol and tert-butyl alcohol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The geranyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Hydrolysis: Geraniol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Geranial (citral) or geranic acid.
Scientific Research Applications
Chemistry: tert-Butyl geranyl carbonate is used as a protecting group for alcohols in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthetic procedures.
Biology: In biological research, this compound can be used to study the metabolism and enzymatic hydrolysis of carbonate esters. It serves as a model substrate for investigating enzyme specificity and activity.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates. Its ability to protect sensitive alcohol groups during chemical transformations is particularly useful.
Industry: In the industrial sector, this compound finds applications in the production of fragrances and flavors. Its geranyl moiety imparts a pleasant scent, making it suitable for use in perfumes and cosmetic products.
Mechanism of Action
The mechanism by which tert-butyl geranyl carbonate exerts its effects primarily involves the cleavage of the carbonate ester bond. This can occur through hydrolysis or enzymatic action, leading to the release of geraniol and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific context of its use, such as in enzymatic studies or synthetic applications.
Comparison with Similar Compounds
tert-Butyl methyl carbonate: Similar in structure but with a methyl group instead of a geranyl moiety.
tert-Butyl ethyl carbonate: Contains an ethyl group instead of a geranyl moiety.
tert-Butyl phenyl carbonate: Features a phenyl group in place of the geranyl moiety.
Uniqueness: tert-Butyl geranyl carbonate is unique due to the presence of the geranyl moiety, which imparts distinct chemical and physical properties. The geranyl group is a key component in many natural products and fragrances, making this compound particularly valuable in the flavor and fragrance industry.
Properties
Molecular Formula |
C15H26O3 |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate |
InChI |
InChI=1S/C15H26O3/c1-12(2)8-7-9-13(3)10-11-17-14(16)18-15(4,5)6/h8,10H,7,9,11H2,1-6H3/b13-10+ |
InChI Key |
ZVROHSSMXOIDPT-JLHYYAGUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)OC(C)(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)OC(C)(C)C)C)C |
Origin of Product |
United States |
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